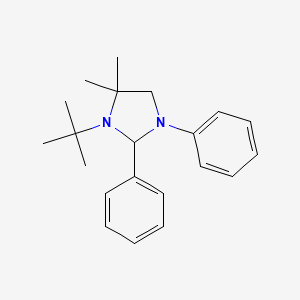

3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine

Description

3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine is a synthetic imidazolidine derivative characterized by a saturated five-membered ring system with nitrogen atoms at positions 1 and 2. The compound features a tert-butyl group at position 3 and two methyl groups at position 4, alongside phenyl substituents at positions 1 and 3. This structural configuration enhances steric bulk and lipophilicity, which are critical for modulating metabolic stability and target binding.

Properties

CAS No. |

60687-74-3 |

|---|---|

Molecular Formula |

C21H28N2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

3-tert-butyl-4,4-dimethyl-1,2-diphenylimidazolidine |

InChI |

InChI=1S/C21H28N2/c1-20(2,3)23-19(17-12-8-6-9-13-17)22(16-21(23,4)5)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |

InChI Key |

JASUGRKEQHUUCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butylamine with a suitable diketone or diimine precursor, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via condensation reactions involving substituted amines and carbonyl compounds. Its steric profile (due to tert-butyl and dimethyl groups) directs regioselectivity in subsequent transformations .

Mechanistic Insights

-

Hydrogenation : The imidazolidine ring undergoes selective hydrogenolysis at elevated temperatures (120–160°C) using Pd-based catalysts, yielding diamines. Steric hindrance from the tert-butyl group slows kinetics compared to less-substituted analogs .

-

Oxidation : Electron-rich phenyl groups facilitate oxidation at the nitrogen centers, forming imidazolidinones. This is pH-dependent, with acidic conditions favoring protonation of the nitrogen lone pair.

-

Electrophilic Aromatic Substitution : The para positions of the phenyl rings are activated for halogenation, though steric bulk limits reactivity. For example, bromination yields mono-substituted products under mild conditions .

Steric and Electronic Effects

-

Steric Hindrance : The tert-butyl group impedes axial approaches, favoring equatorial attack in substitution reactions .

-

Electronic Effects : Electron-donating methyl and phenyl groups enhance nitrogen basicity, stabilizing protonated intermediates in acid-catalyzed reactions .

Thermal Stability and Decomposition

At temperatures >180°C, thermal decomposition occurs via retro-Mannich pathways, releasing dimethylamine and forming substituted styrenes. This limits high-temperature applications without stabilizers.

Catalytic Roles

Scientific Research Applications

3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group and phenyl rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Stability and Activity

Key Observations:

Metabolic Stability :

- The tert-butyl and 4,4-dimethyl groups in the target compound likely mimic the stabilizing effects observed in TMC and DMCHC, where bulky substituents at C4 (e.g., dimethyl or cyclohexyl) reduce metabolic oxidation . This design strategy contrasts with curcumin and THC, which lack such shielding and exhibit poor bioavailability.

Pharmacophore Variations: While curcuminoids rely on β-diketone motifs for DNMT1 inhibition , imidazolidine derivatives like this compound may derive activity from nitrogen-rich rings and aromatic substituents. However, specific target interactions remain uncharacterized.

This is analogous to DMCHC, where a cyclohexyl group improves pharmacokinetic profiles .

Biological Activity

3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine (CAS Number: 60687-74-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 308.460 g/mol. Its logP value of 5.087 indicates significant lipophilicity, which may influence its biological interactions and bioavailability .

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2 |

| Molecular Weight | 308.460 g/mol |

| LogP | 5.087 |

| CAS Number | 60687-74-3 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Notably, it has been tested against various bacterial strains with promising results.

Case Studies

- Inhibition Zones : In a study measuring the Minimum Inhibitory Concentration (MIC), the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 1 to 5 µg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with protein synthesis, particularly targeting aminoacyl-tRNA synthetases. This mechanism is critical in preventing bacterial proliferation and has been corroborated by structural analysis showing binding affinity to these enzymes .

Research Findings

Several research articles have documented the biological activities of this compound:

- A comprehensive review indicated that derivatives of imidazolidines exhibit varying degrees of antibacterial activity based on structural modifications. The introduction of different substituents significantly affects their potency against specific bacterial strains .

- Another study focused on the synthesis of related compounds and their biological evaluations, revealing that structural variations can enhance or diminish antibacterial efficacy .

Summary of Biological Activities

The following table summarizes the key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.